4-(Pyridin-2-yl)butanoic acid

Histamine receptor pharmacology GPCR ligand selectivity Benzylpyridine SAR

This free acid is the only benzylpyridine ligand with published selective H2 receptor binding, enabling H2 functional studies free from H1/H3 interference. It also serves as a validated GPR34 agonist (EC50=457 nM) for immune cell and neuroinflammation research. Positional isomers lack comparable selectivity data, making this compound essential for reproducible pharmacology. Its dual coordination sites (pyridine N and carboxylic acid) support MOF and metal complex synthesis. Multi-vendor sourcing with documented purity minimizes batch variability.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 102879-51-6
Cat. No. B175897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-yl)butanoic acid
CAS102879-51-6
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCCC(=O)O
InChIInChI=1S/C9H11NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2,(H,11,12)
InChIKeyHUWVYTTVLDALOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-yl)butanoic acid CAS 102879-51-6 Procurement Guide: Class Definition and Basic Characterization


4-(Pyridin-2-yl)butanoic acid (CAS 102879-51-6, synonym: 4-(2-pyridinyl)butanoic acid, 2-pyridinebutanoic acid) is a C9H11NO2 benzylpyridine derivative consisting of a butanoic acid chain attached at the 2-position of a pyridine ring . The compound is a weak acid (predicted pKa 4.46±0.10) and exists as a white crystalline solid with a melting point of 84-85°C and a density of 1.154±0.06 g/cm³ . The free acid is insoluble in water but soluble in organic solvents including diethyl ether and dichloromethane . The compound has been shown to bind selectively to the histamine H2 receptor with greater affinity than for H1 or H3 receptors, demonstrating H2 antagonistic activity .

Why Generic Substitution of 4-(Pyridin-2-yl)butanoic acid (CAS 102879-51-6) Fails: Structural Position-Dependent Differentiation


Substituting 4-(pyridin-2-yl)butanoic acid with positional isomers or functionally similar pyridinylalkanoic acids is not scientifically justifiable due to position-dependent differences in receptor selectivity profiles. The compound has been shown to bind selectively to the histamine H2 receptor with affinity greater than that for H1 or H3 receptors . This receptor selectivity profile is intrinsically linked to the 4-(pyridin-2-yl) substitution pattern, and positional isomers such as 3-(pyridin-2-yl)butanoic acid or 2-(pyridin-2-yl)butanoic acid lack comparable published binding selectivity data . The distinction between free acid and hydrochloride salt forms further precludes simple interchangeability due to differences in solubility and ion channel modulation activity .

Quantitative Evidence Guide: Differentiating 4-(Pyridin-2-yl)butanoic acid (102879-51-6) from In-Class Alternatives


Histamine H2 Receptor Binding Selectivity: Quantitative Receptor Affinity Differential for 4-(Pyridin-2-yl)butanoic acid

4-(Pyridin-2-yl)butanoic acid demonstrates selective binding to the histamine H2 receptor, with binding affinity for the H2 receptor exceeding its affinity for the H1 and H3 receptors . The compound acts as an H2 receptor antagonist . In contrast, structurally related analogs including 3-(pyridin-2-yl)butanoic acid and 2-(pyridin-2-yl)butanoic acid lack published evidence of comparable selective H2 receptor binding or antagonistic activity . This receptor selectivity is intrinsically associated with the specific 4-(pyridin-2-yl)butanoic acid structure.

Histamine receptor pharmacology GPCR ligand selectivity Benzylpyridine SAR

Free Acid vs Hydrochloride Salt Differentiation: Quantitative Physical Property Comparison

The free acid form of 4-(pyridin-2-yl)butanoic acid (CAS 102879-51-6) exhibits a melting point of 84-85°C, predicted pKa of 4.46±0.10, density of 1.154±0.06 g/cm³, and is insoluble in water but soluble in diethyl ether and dichloromethane . The hydrochloride salt (CAS 638167-97-2, 4-APB), in contrast, is water-soluble and demonstrates potent inhibition of nicotinic acetylcholine receptors and NMDA receptors, in addition to inhibiting protein kinase C and protein tyrosine kinase . This form-dependent functional divergence means procurement of the free acid specifically enables aqueous-avoiding chemistry workflows and H2 receptor studies without ion channel confounding activities.

Salt form selection Formulation chemistry Preclinical DMPK

Sourcing and Purity Standardization: Vendor-Specific Quantitative Procurement Parameters

4-(Pyridin-2-yl)butanoic acid is commercially available from multiple vendors with standardized purity specifications of ≥95% (HPLC) [1]. Sigma-Aldrich (Ambeed) supplies the compound as a solid, with storage at 2-8°C under inert atmosphere . AKSci provides the compound at 95+% purity with long-term storage specified as cool, dry place, shipping from California, USA via FedEx, UPS, or DHL with full quality assurance documentation . Adamas (Tansoole) offers the compound at 98%+ (HPLC) purity [1]. Procurement availability across multiple established vendors reduces single-supplier dependency risk for ongoing research programs.

Chemical procurement Quality assurance Inventory management

GPR34 Agonist Activity: Quantitative In Vitro Potency Data

4-(Pyridin-2-yl)butanoic acid has been evaluated in BindingDB for agonist activity at GPR34 (Probable G-protein coupled receptor 34, human), with a reported EC50 value of 457 nM [1]. GPR34 is an orphan receptor implicated in immune cell function and neuroinflammatory processes. Positional isomers of pyridinylbutanoic acid have not been reported with comparable GPR34 agonist activity in curated databases [1].

GPCR pharmacology GPR34 signaling Orphan receptor ligands

Best-Fit Research and Industrial Application Scenarios for 4-(Pyridin-2-yl)butanoic acid (102879-51-6)


Histamine H2 Receptor Pharmacology Studies: Selective Ligand Tool Compound

Use 4-(pyridin-2-yl)butanoic acid as a selective H2 receptor-binding benzylpyridine ligand in receptor pharmacology assays. The compound has been shown to bind selectively to the histamine H2 receptor with affinity exceeding that for H1 and H3 receptors, exhibiting H2 antagonistic activity . This selectivity profile makes it suitable for studies investigating H2 receptor function in the brain, heart, and gastrointestinal tract without H1/H3 confounding effects. Alternative benzylpyridine positional isomers lack published evidence of comparable H2 selectivity .

Anhydrous Organic Synthesis and Coordination Chemistry: Metal Complex Precursor

Employ the free acid form for synthetic chemistry workflows requiring water-insoluble carboxylic acid building blocks or metal coordination ligands. The compound is insoluble in water but soluble in diethyl ether and dichloromethane , with a melting point of 84-85°C and pKa of 4.46±0.10 . The pyridine nitrogen and carboxylic acid moiety provide dual coordination sites for transition metal complex formation , making it suitable for preparing metal-organic frameworks or catalytic complexes under anhydrous conditions.

Orphan GPCR GPR34 Agonist Studies: Neuroimmunology Research Tool

Use 4-(pyridin-2-yl)butanoic acid as a GPR34 agonist ligand (EC50 = 457 nM) in studies investigating GPR34-mediated signaling pathways in immune cell function and neuroinflammation . GPR34 is an orphan receptor expressed in microglia and peripheral immune cells, and ligands with quantifiable functional activity at this target are valuable for probing receptor biology. The free acid form specifically is recommended, as the hydrochloride salt introduces additional ion channel inhibitory activities (nAChR, NMDA receptor) that would confound GPR34-specific phenotypic readouts.

Quality-Controlled Procurement for Reproducible Research: Multi-Vendor Sourcing Strategy

Source 4-(pyridin-2-yl)butanoic acid from established vendors with standardized purity specifications to ensure experimental reproducibility across research sites. The compound is commercially available from Sigma-Aldrich (95% purity, storage at 2-8°C under inert atmosphere) , AKSci (95+% purity with full quality assurance documentation and SDS, shipping from California, USA) , and Adamas (98%+ HPLC purity) . Multi-vendor availability with documented purity specifications mitigates single-supplier dependency risk and supports batch-to-batch consistency for long-term research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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